

AZD3839 Free Base in Alzheimer's Disease Research: A Technical Guide

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Compound of Interest		
Compound Name:	AZD3839 free base	
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Executive Summary: AZD3839 is a potent, selective, and orally active inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid- β (A β) peptides.[1][2] Developed through fragment-based screening and structure-based design, AZD3839 demonstrated robust reduction of A β levels in the brain, cerebrospinal fluid (CSF), and plasma across multiple preclinical species, including mice, guinea pigs, and non-human primates.[1][3] These findings positioned it as a potential disease-modifying agent for Alzheimer's disease.[1][2] The compound advanced to Phase I clinical trials, where it successfully demonstrated peripheral proof of mechanism by reducing plasma A β in healthy volunteers.[4] However, its clinical development was discontinued due to a dose-dependent prolongation of the QTcF interval, a measure of cardiac electrical activity.[4][5] Despite its discontinuation for therapeutic use, AZD3839 remains a valuable tool for researchers studying the role of BACE1 and the amyloid pathway in Alzheimer's disease. This guide provides a comprehensive technical overview of its pharmacological data, experimental protocols, and the signaling pathways it modulates.

The Role of BACE1 in Alzheimer's Disease Pathogenesis

The amyloid cascade hypothesis posits that the accumulation of A β peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[6] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β -secretase (BACE1) and γ -secretase.[7][8]



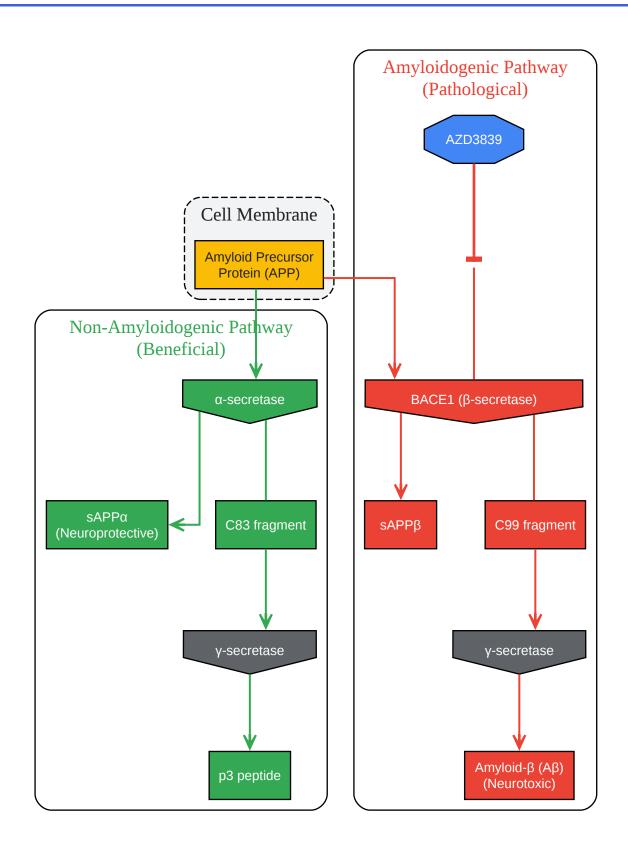




BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a soluble N-terminal fragment (sAPP β) and a membrane-anchored C-terminal fragment, C99.[6][7] The C99 fragment is then cleaved by y-secretase to generate A β peptides of various lengths, most notably the aggregation-prone A β 42.[7][9] An alternative, non-amyloidogenic pathway is initiated by α -secretase, which cleaves APP within the A β domain, thereby preventing A β formation and producing a neuroprotective fragment, sAPP α .[7][8]

Given its rate-limiting role in A β production, BACE1 has been a prime therapeutic target for Alzheimer's disease.[10] Inhibition of BACE1 is intended to shift APP processing towards the non-amyloidogenic pathway, reducing A β production and its subsequent downstream pathology.[6][11]





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Caption: APP processing pathways and the inhibitory action of AZD3839. (Max-width: 760px)



Quantitative Pharmacology of AZD3839

AZD3839's pharmacological profile was extensively characterized through in vitro assays and in vivo studies across multiple species.

In Vitro Potency and Selectivity

AZD3839 demonstrated high potency for BACE1 and significant selectivity over the homologous protease BACE2 and the unrelated aspartyl protease Cathepsin D.[1][2] Its inhibitory activity was confirmed in various cell-based assays measuring the reduction of A β and sAPP β .[1][12]

Parameter	Species/System	Value	Citation(s)
Enzyme Inhibition			
BACE1 Ki	Recombinant Human	26.1 nM	[1][12]
BACE2 Ki	Recombinant Human	372 nM	[1]
Cathepsin D K _i	Recombinant Human	>25 μM	[1]
Cellular Activity (IC50)			
Aβ40 Reduction	Human SH-SY5Y (APPwt)	4.8 nM	[1][12]
sAPPβ Reduction	Human SH-SY5Y	16.7 nM	[1][12]
Aβ40 Reduction	Mouse Primary Cortical Neurons	50.9 nM	[1][12]
Aβ40 Reduction	Mouse N2A Cells	32.2 nM	[1][12]
Aβ40 Reduction	Guinea Pig Primary Cortical Neurons	24.8 nM	[1][12]
Selectivity Ratios			
BACE2 / BACE1	-	~14-fold	[1][2][12]
Cathepsin D / BACE1	-	>1000-fold	[1][2][3]



In Vivo Pharmacokinetics and Pharmacodynamics

AZD3839 is brain-permeable and demonstrated a dose- and time-dependent reduction of A β in plasma, brain, and CSF in preclinical models.[1][2][5] A strong correlation was established between drug exposure and A β reduction.

Species	Route	Dose	Max Aβ Reduction (vs. Vehicle)	Tissue	Citation(s)
Mouse (C57BL/6)	Oral	80 μmol/kg	~30%	Brain	[1]
Oral	160 μmol/kg	~50%	Brain	[1]	
Guinea Pig	Oral	100 μmol/kg	~20-30%	Brain	[1]
Oral	200 μmol/kg	~50%	CSF	[1]	
Oral	200 μmol/kg	~20-60%	Brain	[1]	
Non-Human Primate	IV	5.5 µmol/kg	Significant effect at 4.5h	CSF	[1]

Pharmacokinetic Parameters:

Free Brain/Plasma Ratio: 0.7 (Mouse), 0.3 (Guinea Pig)[1]

Free CSF/Plasma Ratio: 0.7 (Guinea Pig)[1]

Phase I Clinical Trial Data

In a single ascending dose study in healthy volunteers, AZD3839 reduced plasma A β levels, confirming target engagement. However, safety concerns led to the termination of its development.[4][5]



Parameter	Value	Notes	Citation(s)
Plasma Aβ40 EC₅o	46 nM	Estimated potency for Aβ40 reduction	[4][13]
Plasma Aβ42 EC50	59 nM	Estimated potency for Aβ42 reduction	[4][13]
Max Plasma Aβ Reduction	~55%	Maximum observed effect on plasma Aβ	[4][13]
QTcF Prolongation	+5-6 ms	At 60 mg single dose	[5]
+9-10 ms	At 100 mg single dose	[5]	
+16-20 ms	At 300 mg single dose	[4][5]	_

Key Experimental Methodologies

The characterization of AZD3839 involved a series of standardized in vitro and in vivo experiments.

In Vitro BACE1 Inhibition Assay (Cell-Based)

This protocol describes a common method for measuring BACE1 inhibition by quantifying the reduction of secreted Aβ peptides from cultured cells overexpressing human APP.[6]

Objective: To determine the concentration-dependent inhibitory effect of AZD3839 on BACE1 activity in a cellular context.

Materials:

- Human neuroblastoma SH-SY5Y cells stably overexpressing wild-type APP695.[1]
- Cell culture medium (e.g., DMEM/F12) with 10% FBS, antibiotics.
- AZD3839 free base dissolved in DMSO to create a stock solution.
- Vehicle control (DMSO).

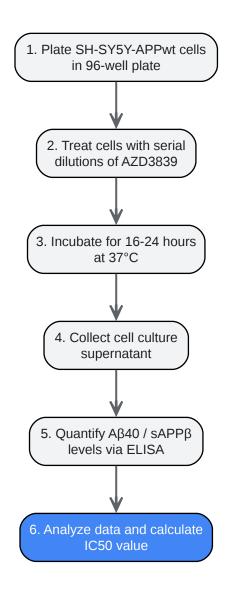


Commercially available ELISA kits for human Aβ40 and/or sAPPβ.

Protocol:

- Cell Plating: Seed SH-SY5Y-APPwt cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Perform serial dilutions of the AZD3839 stock solution in a culture medium to achieve a range of final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).
- Treatment: Remove the growth medium from the cells and replace it with the medium containing various concentrations of AZD3839 or vehicle control.
- Incubation: Incubate the plates for a defined period (e.g., 16-24 hours) at 37°C in a 5% CO₂ incubator.[12]
- Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
- Quantification: Analyze the levels of A β 40 or sAPP β in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percent inhibition of Aβ/sAPPβ production for each AZD3839
 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm
 of the inhibitor concentration and fit the data using a four-parameter logistic model to
 determine the IC50 value.





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Caption: Workflow for a cell-based BACE1 inhibition assay. (Max-width: 760px)

In Vivo Efficacy Studies in Animal Models

In vivo studies are crucial to assess brain penetration, target engagement in the CNS, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]

Objective: To determine the dose- and time-dependent effects of orally administered AZD3839 on $A\beta$ levels in the brain, CSF, and plasma of wild-type animals.



Materials:

- Wild-type animal models (e.g., C57BL/6 mice, Dunkin-Hartley guinea pigs).[1]
- AZD3839 formulated for oral gavage.
- Vehicle control formulation.
- Equipment for sample collection (blood, CSF, brain tissue).
- Analytical methods (e.g., LC-MS/MS) for quantifying AZD3839 concentrations.
- Immunoassays for quantifying Aβ levels.

Protocol:

- Animal Dosing: Administer AZD3839 or vehicle to cohorts of animals via oral gavage at specified doses (e.g., 80 and 160 μmol/kg in mice).[1]
- Time-Course Sampling: At predefined time points post-dose (e.g., 0.5, 1.5, 4.5, 8 hours), euthanize a cohort of animals.[1]
- Sample Collection: Immediately collect blood (for plasma), CSF (if applicable), and brain tissue.
- Sample Processing: Process the samples accordingly. For brain tissue, homogenize to prepare for analysis.
- Bioanalysis:
 - Measure the concentration of AZD3839 in all matrices to determine its pharmacokinetic profile.
 - Measure the concentration of Aβ40 and Aβ42 in all matrices to determine the pharmacodynamic effect.
- Data Analysis:

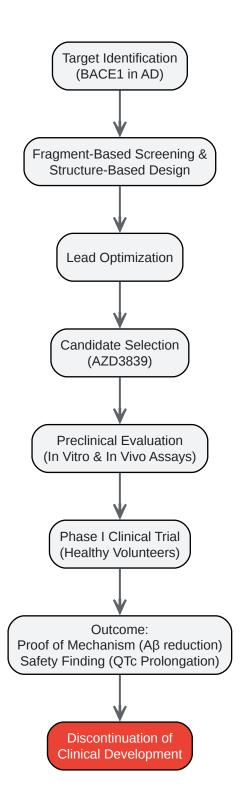
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- $\circ~$ Plot the drug concentration and $A\beta$ levels over time for each dose group.
- $\circ\,$ Calculate the percent reduction in A β compared to the vehicle-treated group at each time point.
- Establish a PK/PD model correlating drug exposure (e.g., free brain concentration) with the observed reduction in brain Aβ levels.





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Caption: Logical progression of AZD3839 from discovery to outcome. (Max-width: 760px)



Conclusion

AZD3839 is a well-characterized BACE1 inhibitor that effectively reduces central and peripheral Aβ levels, demonstrating the viability of this therapeutic strategy.[1][3] Preclinical data robustly translated to peripheral Aβ reduction in humans, validating the animal models and the drug's mechanism of action.[4] While the discovery of dose-limiting cardiac effects halted its progression as a therapeutic candidate, the extensive dataset generated for AZD3839 provides an invaluable resource for the scientific community.[5] It serves as a critical reference compound for BACE1 research and offers important lessons for future drug development programs targeting neurodegenerative diseases, highlighting the importance of early, thorough safety and selectivity profiling.

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